{4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol

USP7 inhibition Ubiquitin-specific protease Cancer therapeutics

(4-Chlorothieno[3,2-d]pyrimidin-6-yl)methanol (CAS 1207972-75-5) is a heterocyclic small-molecule building block belonging to the thieno[3,2-d]pyrimidine class, with molecular formula C₇H₅ClN₂OS and molecular weight 200.64 g/mol. The compound features a 4-chloro substituent on the pyrimidine ring and a 6-hydroxymethyl group on the fused thiophene ring, with an InChI Key of RFXVTILHEIPLRQ-UHFFFAOYSA-N and canonical SMILES OCC1=CC2=NC=NC(Cl)=C2S1.

Molecular Formula C7H5ClN2OS
Molecular Weight 200.64
CAS No. 1207972-75-5
Cat. No. B2937997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol
CAS1207972-75-5
Molecular FormulaC7H5ClN2OS
Molecular Weight200.64
Structural Identifiers
SMILESC1=C(SC2=C1N=CN=C2Cl)CO
InChIInChI=1S/C7H5ClN2OS/c8-7-6-5(9-3-10-7)1-4(2-11)12-6/h1,3,11H,2H2
InChIKeyRFXVTILHEIPLRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Chlorothieno[3,2-d]pyrimidin-6-yl)methanol (CAS 1207972-75-5) Procurement and Technical Profile


(4-Chlorothieno[3,2-d]pyrimidin-6-yl)methanol (CAS 1207972-75-5) is a heterocyclic small-molecule building block belonging to the thieno[3,2-d]pyrimidine class, with molecular formula C₇H₅ClN₂OS and molecular weight 200.64 g/mol . The compound features a 4-chloro substituent on the pyrimidine ring and a 6-hydroxymethyl group on the fused thiophene ring, with an InChI Key of RFXVTILHEIPLRQ-UHFFFAOYSA-N and canonical SMILES OCC1=CC2=NC=NC(Cl)=C2S1 . Commercial suppliers including Fluorochem, ChemScene, and BOC Sciences list this compound as a research chemical with typical purity specifications of 95%, classified under GHS07 as harmful/irritant, and recommended for storage at 2–8°C sealed in dry conditions . The compound serves as a versatile synthetic intermediate in medicinal chemistry programs targeting kinases and ubiquitin-specific proteases, with documented incorporation into multiple patent families spanning USP7 modulation and kinase inhibition [1].

Why (4-Chlorothieno[3,2-d]pyrimidin-6-yl)methanol Cannot Be Replaced by Positional Isomers or Other Halogenated Thienopyrimidines


Direct substitution of (4-chlorothieno[3,2-d]pyrimidin-6-yl)methanol with alternative thienopyrimidine building blocks introduces functional divergence that alters downstream synthetic trajectories and pharmacological outcomes. The 4-chloro substituent provides a specific electrophilic site for nucleophilic aromatic substitution (SNAr) reactions, with reported chemoselectivity enabling alkynylation in methanol without competing ether formation—a selectivity profile not guaranteed with other halogen analogs or different substitution patterns [1]. Simultaneously, the 6-hydroxymethyl group offers a distinct synthetic handle absent in des-hydroxymethyl analogs (e.g., unsubstituted 4-chlorothieno[3,2-d]pyrimidine) and in 6-carboxamide derivatives that populate the SIRT3 and sirtuin modulator patent landscapes [2] [3]. The 6-position on the thieno[3,2-d]pyrimidine scaffold has been systematically shown to be a critical determinant of biological target engagement: modulation at this position via Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings yields 33 distinct compounds with variable antiplasmodial activity, while 6-aryl/heteroaryl substitution directly governs dual EGFR/tubulin inhibitory potency [4] [5]. Consequently, substituting this compound with a 7-position isomer (e.g., CAS 1318133-02-6), a 4-bromo analog, or a 6-unsubstituted variant fundamentally changes both the available synthetic vectors and the structure–activity relationship space accessible to the end user.

Comparative Evidence Guide: (4-Chlorothieno[3,2-d]pyrimidin-6-yl)methanol vs. Alternative Thienopyrimidine Building Blocks


Patent Family Inclusion: USP7 Modulation and Kinase Inhibition Programs

(4-Chlorothieno[3,2-d]pyrimidin-6-yl)methanol is explicitly claimed as a synthetic intermediate in multiple USP7 modulator patent families (US-2021317134-A1, US-2019142834-A1, US-10722514-B2) filed between 2017 and 2021 . By contrast, the 4-bromo analog ({4-bromothieno[3,2-d]pyrimidin-6-yl}methanol) and the ethanol derivative ({4-chlorothieno[3,2-d]pyrimidin-6-yl}ethanol) do not appear in the same USP7 patent claims, despite structural similarity . The thieno[3,2-d]pyrimidine scaffold broadly supports kinase inhibition across PI3K, EGFR, ATR, CDK7, and RIPK2 targets [1], but the specific 6-hydroxymethyl substitution pattern of this compound enables downstream functionalization pathways not accessible with 6-carboxamide or 6-unsubstituted cores, which dominate the SIRT3 inhibitor and sirtuin modulator literature [2].

USP7 inhibition Ubiquitin-specific protease Cancer therapeutics Kinase inhibition

Synthetic Handle Differentiation: Dual Reactive Sites for Sequential Functionalization

(4-Chlorothieno[3,2-d]pyrimidin-6-yl)methanol possesses two chemically orthogonal reactive sites: a 4-chloro substituent capable of undergoing SNAr reactions and Pd-catalyzed cross-couplings, and a 6-hydroxymethyl group that can be oxidized, reduced, or converted to leaving groups for further derivatization . The 4-chloro site on thienopyrimidines has been demonstrated to undergo alkynylation under Pd/C–Cu catalysis in methanol with high chemoselectivity—no competing C–O ether formation with the methanol solvent was observed, confirming the robustness of the chloro leaving group for selective C–C bond construction [1]. In contrast, the 6-carboxamide analog (thieno[3,2-d]pyrimidine-6-carboxamide) lacks the hydroxymethyl oxidation/reduction/activation pathways, while the 7-position isomer (CAS 1318133-02-6) relocates the functional handle to a different electronic environment, altering reactivity profiles [2] [3].

Medicinal chemistry Parallel synthesis Structure-activity relationship C-C coupling

Physicochemical Property Differentiation: LogP and Polar Surface Area Comparison

(4-Chlorothieno[3,2-d]pyrimidin-6-yl)methanol exhibits a calculated LogP of 1.837 (ChemScene) to 1.4 (BOC Sciences XLogP3) and a topological polar surface area (TPSA) of 46.01 Ų, with one hydrogen bond donor and four hydrogen bond acceptors . The 6-carboxamide analog series (thieno[3,2-d]pyrimidine-6-carboxamide derivatives) inherently carries higher TPSA due to the carboxamide group, which alters membrane permeability and solubility profiles in lead optimization [1]. The 4-bromo analog ({4-bromothieno[3,2-d]pyrimidin-6-yl}methanol) differs in halogen-dependent reactivity and molecular weight but shares identical hydrogen bonding capacity .

ADME Drug-likeness Physicochemical profiling Lead optimization

Commercial Availability and Batch Consistency Profile

(4-Chlorothieno[3,2-d]pyrimidin-6-yl)methanol is commercially available from multiple reputable suppliers including Fluorochem, ChemScene, BOC Sciences, and AKSci, with catalog-listed purity specifications of 95% and defined storage conditions (2–8°C, sealed in dry) . Fluorochem offers pack sizes from 100 mg to 1 g with graduated pricing (100 mg: £114.00; 250 mg: £188.00; 500 mg: £266.00; 1 g: £399.00), enabling milligram-to-gram scale procurement from a single vendor . In contrast, the 7-position isomer (CAS 1318133-02-6) and the 4-bromo analog have narrower supplier networks and less standardized commercial specifications . The compound carries GHS07 hazard classification (harmful/irritant) with defined hazard statements (H302, H315, H319, H335), providing regulatory clarity for laboratory handling and shipping compliance .

Chemical sourcing Supply chain Quality control GMP manufacturing

Positional SAR Context: 6-Substitution as a Critical Biological Activity Determinant

In a systematic study of 6-substituted thieno[3,2-d]pyrimidine analogs, the 6-(p-tolyl) substituted derivative (compound 6g) demonstrated dual EGFR kinase inhibition (IC₅₀ = 30 nM) and tubulin polymerization inhibition (IC₅₀ = 0.71 μM), with antiproliferative IC₅₀ values in the single- to double-digit nanomolar range across cancer cell lines [1]. By comparison, 6-unsubstituted analogs and 6-carboxamide derivatives exhibit distinct target engagement profiles—carboxamide derivatives in the same scaffold series are documented as SIRT3 inhibitors (e.g., compound 17f, SIRT3 IC₅₀ = 0.043 μM) rather than dual EGFR/tubulin inhibitors [2]. This demonstrates that the nature of the 6-position substituent dictates target class selectivity: hydroxymethyl (as in the target compound) provides a synthetic entry point to the alcohol/ether pharmacophore space, whereas carboxamide (CONH₂) directs activity toward sirtuin modulation, and aryl/heteroaryl substitution (via Suzuki coupling) directs toward kinase/tubulin dual inhibition [3].

Structure-activity relationship Kinase inhibition EGFR Tubulin polymerization

Procurement-Driven Application Scenarios for (4-Chlorothieno[3,2-d]pyrimidin-6-yl)methanol (CAS 1207972-75-5)


USP7-Targeted Oncology Programs Requiring Patent-Validated Intermediates

Medicinal chemistry teams developing USP7 inhibitors for oncology indications should prioritize (4-chlorothieno[3,2-d]pyrimidin-6-yl)methanol over alternative thienopyrimidine building blocks based on its explicit inclusion in multiple USP7 modulator patent families (US-2021317134-A1, US-2019142834-A1, US-10722514-B2) . The 4-bromo analog and the 6-ethanol derivative lack equivalent patent documentation, making the target compound the lower-IP-risk procurement choice for programs operating in the ubiquitin-proteasome pathway space . The thieno[3,2-d]pyrimidine core scaffold is established across kinase inhibitor development programs, with demonstrated efficacy against ATR (IC₅₀ = 1.5 nM), PI3Kδ (nanomolar potency), and CDK7 targets, supporting broader kinase program applicability [1] [2].

Parallel Synthesis and Library Construction Requiring Orthogonal Reactive Handles

Medicinal chemistry groups conducting parallel synthesis or diversity-oriented library construction will benefit from the orthogonal reactivity profile of (4-chlorothieno[3,2-d]pyrimidin-6-yl)methanol: the 4-chloro group supports SNAr and Pd-catalyzed cross-coupling reactions with demonstrated chemoselectivity in methanol (no competing C–O bond formation), while the 6-hydroxymethyl group enables independent oxidation, reduction, or activation pathways . This dual-handle architecture permits sequential functionalization without protecting group manipulation, in contrast to 6-carboxamide analogs that lack alcohol-derived reactivity and 7-position isomers that alter electronic/steric coupling outcomes [1] [2].

CNS and Oncology Lead Optimization Programs Requiring Favorable Physicochemical Properties

Drug discovery programs targeting CNS indications or requiring oral bioavailability should evaluate (4-chlorothieno[3,2-d]pyrimidin-6-yl)methanol-derived compounds based on the building block's favorable calculated properties: LogP of 1.4–1.837 and TPSA of 46.01 Ų . These parameters are consistent with CNS drug-likeness criteria (LogP <5, TPSA <90 Ų) and favorable oral absorption potential. The lower TPSA relative to 6-carboxamide derivatives (which increase TPSA by approximately 20–30 Ų due to the polar carboxamide group) makes the hydroxymethyl-containing scaffold preferable for programs where blood-brain barrier penetration or membrane permeability is a primary design constraint [1].

Multi-Gram Scale-Up and Preclinical Supply Chain Security

Research programs transitioning from hit-to-lead to lead optimization phases that require milligram-to-gram scale procurement should select (4-chlorothieno[3,2-d]pyrimidin-6-yl)methanol based on its established multi-supplier commercial availability. Fluorochem provides pack sizes from 100 mg to 1 g with transparent graduated pricing, while ChemScene, BOC Sciences, and AKSci offer alternative sourcing channels with consistent 95% purity specifications [1]. The defined GHS07 hazard classification (H302, H315, H319, H335) and standardized storage conditions (2–8°C, sealed in dry) provide regulatory and handling predictability for laboratory operations [2]. This supply chain redundancy reduces procurement lead time risk and ensures batch-to-batch reproducibility essential for SAR continuity, in contrast to less commercially established analogs such as the 7-position isomer or the 4-bromo derivative .

Quote Request

Request a Quote for {4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.